Hydrogen-Bond Acceptor Count vs. Non-Fluorinated Parent Scaffold: A 3-Fold Increase Without LogP Penalty
The target compound (CAS 2167089-74-7) possesses three hydrogen-bond acceptor (HBA) sites compared to only one HBA for the non-fluorinated parent scaffold, 2',3'-dihydro-4'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one (CAS 67688-27-1), yet both compounds share a near-identical computed LogP of approximately 2.69 . This differential HBA count arises from the two aromatic fluorine atoms (positions 5' and 7') and the ketone oxygen, whereas the non-fluorinated analog relies solely on the ketone oxygen for hydrogen-bond acceptance .
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBA = 3; LogP = 2.69 (predicted) |
| Comparator Or Baseline | Non-fluorinated analog (CAS 67688-27-1): HBA = 1; LogP = 2.69 (predicted) |
| Quantified Difference | 3-fold increase in HBA count (1 → 3) with no measurable change in LogP (ΔLogP ≈ 0) |
| Conditions | Computed physicochemical properties from ChemSrc, ChemicalBook, and Leyan databases |
Why This Matters
A higher HBA count at equivalent lipophilicity enhances potential for specific polar interactions with biological targets (e.g., kinase hinge regions, GPCR binding pockets) without increasing non-specific membrane partitioning, a key advantage in lead optimization.
